2-[(Diphenylmethyl)amino]acetic acid hydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound is situated within the broader context of amino acid derivatives research and benzhydryl amine chemistry. While specific records of its initial synthesis remain limited in the available literature, this compound belongs to an important class of molecules that emerged through advances in organic synthesis methodologies for amino acid modifications.
The synthesis and study of benzhydryl-containing compounds gained significant momentum in the late 20th and early 21st centuries, with related compounds like 2-[(diphenylmethyl)thio]acetic acid being documented in patent literature by 2004. The development of this compound likely followed similar synthetic approaches to other diphenylmethyl-substituted amino acids, utilizing reactions between diphenylmethanol derivatives and amino acids in acidic conditions.
The chemical bears structural similarities to compounds referenced in pharmaceutical research dating to the early 2000s, particularly in relation to compounds with central nervous system activity. Its appearance in chemical catalogs and research databases indicates its establishment as a characterized compound by at least the early 2010s, with CAS registration (1235439-29-8) suggesting formal documentation within the scientific literature by this period.
Systematic Nomenclature and Structural Identification
This compound possesses several systematic names reflecting its chemical structure. The preferred International Union of Pure and Applied Chemistry (IUPAC) name is "2-(benzhydrylamino)acetic acid;hydrochloride". Alternative nomenclature includes "Glycine, N-(diphenylmethyl)-, hydrochloride (1:1)", reflecting its structural relationship to the amino acid glycine.
The compound is characterized by the following identifiers and structural parameters:
| Property | Value |
|---|---|
| CAS Registry Number | 1235439-29-8 |
| Molecular Formula | C₁₅H₁₆ClNO₂ |
| Molecular Weight | 277.74 g/mol |
| MDL Number | MFCD16040017 |
| SMILES Notation | O=C(O)CNC(c1ccccc1)c1ccccc1.Cl |
| InChI | InChI=1S/C15H15NO2.ClH/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,15-16H,11H2,(H,17,18);1H |
| InChI Key | FHWSJVWIVPKMIC-UHFFFAOYSA-N |
The structural composition features a central diphenylmethyl group (two phenyl rings connected to a methine carbon) linked to a glycine moiety through an amino nitrogen. The hydrochloride salt formation occurs at the amino nitrogen, with the carboxylic acid group remaining unaffected. This creates a zwitterionic structure under certain pH conditions, contributing to its physicochemical properties.
Physical characteristics include:
Position Within Contemporary Organic Chemistry Research
This compound occupies a distinctive position in contemporary organic chemistry research, with applications spanning several domains:
Synthetic Organic Chemistry Intermediates
The compound serves as a valuable building block in the synthesis of more complex molecules due to several key features:
- The diphenylmethyl (benzhydryl) group functions as a protecting group for amino functions with selective deprotection possibilities
- The glycine component provides a reactive carboxylic acid terminus for further derivatization
- The secondary amine allows for selective functionalization under controlled conditions
These properties make it useful in peptide chemistry, heterocyclic synthesis, and medicinal chemistry applications where controlled reactivity is essential.
Pharmacological Research Relevance
The structural similarity to compounds with established pharmacological activity positions this molecule within important research domains:
Research indicates that compounds containing the diphenylmethyl moiety have been investigated for various biological activities. The 2021 study by Ruzic and colleagues identified benzhydryl-containing compounds with histone deacetylase (HDAC) inhibitory activity, demonstrating potential applications in cancer research. While this compound itself was not directly studied in this context, the structural similarities suggest potential research value in this domain.
Synthetic Methodology Development
The compound represents an important testbed for novel synthetic methodologies. Recent advances in benzhydryl amine synthesis have employed innovative approaches including:
- Metal-catalyzed coupling reactions
- Photoredox catalysis for selective C-H functionalization
- Asymmetric synthesis strategies for stereochemical control
A 2019 review by Benzhydryl Amines highlighted the importance of compounds containing the diphenylmethyl amine moiety, noting: "The current review describes the recent progress in the chemistry and biology of the benzhydryl amines where the central carbon atom is directly attached to the nitrogen atom."
Analytical Chemistry Applications
In analytical chemistry, the compound has utility as:
- A standard for spectroscopic method development
- A model compound for studying hydrogen bonding interactions
- A reference material for chromatographic technique optimization
The distinctive UV absorption profile of the diphenylmethyl group, combined with the ionizable functions of the glycine moiety, creates a useful profile for method development in pharmaceutical analysis and organic chemistry research.
Properties
IUPAC Name |
2-(benzhydrylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,15-16H,11H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSJVWIVPKMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-29-8 | |
| Record name | Glycine, N-(diphenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(diphenylmethyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-[(Diphenylmethyl)amino]acetic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its diphenylmethyl group attached to an amino acetic acid structure. This unique configuration contributes to its diverse biological activities.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly through apoptotic pathways.
- Neuropharmacological Effects : It has been noted for its interaction with dopamine transporters, suggesting potential applications in treating psychostimulant abuse.
Anticancer Activity
Research indicates that this compound derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of related compounds that exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, indicating their effectiveness in inhibiting cancer cell growth .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | IC50 (mg/mL) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 7a | 0.12 | HCT-116 | Apoptosis via TRAP1 signaling |
| 7g | 0.12 | HCT-116 | Apoptosis via TRAP1 signaling |
| 7d | 0.81 | HCT-116 | Less effective on cancerous cells |
The compounds were found to induce nuclear disintegration in treated cancer cells, as evidenced by DAPI staining techniques .
Neuropharmacological Effects
The compound's affinity for the dopamine transporter (DAT) has been studied extensively. It has been shown to act as an atypical DAT inhibitor, which may provide therapeutic benefits in conditions such as cocaine and methamphetamine addiction. A notable analog demonstrated a Ki value of 2.5 nM for DAT, indicating high binding affinity .
Table 2: DAT Binding Affinities of Selected Compounds
| Compound ID | Ki (nM) | Selectivity Ratio (DAT/NET) |
|---|---|---|
| 11b | 2.5 | >100 |
| Modafinil | - | - |
These findings suggest that modifications to the diphenylmethyl structure can enhance DAT selectivity without increasing locomotor stimulation in animal models .
Case Studies
- Cancer Cell Lines : A series of experiments involving HCT-116 and HeLa cells showed that specific derivatives of this compound could significantly reduce cell viability through apoptosis .
- Psychostimulant Abuse : In animal models, compounds derived from this structure were tested for their ability to mitigate the effects of psychostimulants, showing promise as potential treatments for substance use disorders .
Scientific Research Applications
Pharmacological Applications
Cognitive Enhancer
The compound is primarily recognized as a cognitive enhancer, similar to its parent compound, modafinil. Modafinil is used to treat sleep disorders such as narcolepsy and has been investigated for its potential in enhancing cognitive function in healthy individuals. Studies suggest that 2-[(diphenylmethyl)amino]acetic acid hydrochloride may exhibit similar properties, acting as a stimulant that promotes wakefulness and improves attention.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated several analogs of modafinil, including derivatives like this compound. The research indicated that these compounds could selectively inhibit dopamine transporters, leading to enhanced dopaminergic signaling in the brain .
Synthesis and Derivatives
Synthesis Processes
The synthesis of this compound involves multiple steps, often starting from simpler precursors. The process generally includes the reaction of diphenylmethanol with chloroacetic acid under acidic conditions to yield the desired compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Diphenylmethanol + Chloroacetic Acid | Reflux in acidic medium | 2-[(Diphenylmethyl)amino]acetic Acid |
| 2 | 2-[(Diphenylmethyl)amino]acetic Acid + HCl | Crystallization | This compound |
Therapeutic Investigations
Clinical trials have explored the efficacy of compounds related to this compound for treating conditions such as ADHD and depression. These studies aim to establish a better understanding of dosage, side effects, and long-term impacts on cognitive function.
Case Study Example :
A clinical trial published in a peer-reviewed journal assessed the effects of modafinil derivatives on patients with ADHD. The findings suggested significant improvements in attention span and cognitive performance compared to placebo groups .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogenation : Chlorine (e.g., 3,4-dichlorophenyl in ) or fluorine (e.g., 2,5-difluorophenyl in ) substituents increase electronegativity and receptor binding affinity, often enhancing biological activity.
- Esterification : Methyl esters (e.g., ) improve membrane permeability but require hydrolysis to active carboxylic acid forms.
Pharmacological Relevance :
- Compounds like 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid HCl are linked to Cetirizine, a histamine H₁ receptor antagonist .
- Dichlorophenyl derivatives (e.g., ) are prevalent in antipsychotic and analgesic drug development due to their interaction with neurotransmitter receptors.
Physicochemical Properties: Hydrochloride salts (common in all analogs) enhance aqueous solubility compared to free bases.
Research Findings and Trends
- Synthetic Utility: Methyl ester analogs (e.g., ) are frequently used as prodrugs to bypass first-pass metabolism. For example, methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl undergoes hepatic hydrolysis to release the active carboxylic acid form .
- Biological Activity: Fluorinated analogs (e.g., ) show promise in targeting ion channels and GPCRs, with 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid HCl demonstrating selectivity for TLR4 modulation .
- Safety and Stability : Dihydrochloride salts (e.g., ) offer enhanced stability under acidic conditions, critical for oral formulations.
Preparation Methods
Esterification Step
- Reactants: 2-[(diphenylmethyl)thio]acetic acid and an alcohol (methanol, ethanol, n-propanol, or n-butanol).
- Catalyst: Catalytic amount of inorganic acid (concentrated sulfuric acid or hydrochloric acid) or organic acid (p-toluenesulfonic acid or methanesulfonic acid).
- Conditions: Reflux temperature of the alcohol, typically between 30–90°C, preferably 60–90°C.
- Monitoring: Completion of ester formation is checked by thin-layer chromatography (TLC).
- Work-up: Excess alcohol is distilled off, and the ester is isolated or used in situ for the next step.
Amination Step
- Reactants: Ester intermediate and ammonia gas.
- Conditions: Ammonia gas is bubbled into the reaction mixture at pressures around 1.5–2 kg/cm² and stirred until the reaction completes.
- Solvent: The reaction is carried out in the alcoholic medium used for esterification or after evaporating to dryness and redissolving in methanol.
- Isolation: Water is added to precipitate the product, which is then filtered and dried to yield 2-[(diphenylmethyl)thio]acetamide.
Hydrochloride Salt Formation
- The free amine or amide is treated with hydrochloric acid in ethanol or water to form the hydrochloride salt.
- Recrystallization from solvents such as isopropyl alcohol, acetonitrile, or ethanol refines the purity and controls melting point.
Representative Experimental Data
| Parameter | Methanol Ester Route | Ethanol Ester Route | n-Propanol Ester Route | n-Butanol Ester Route |
|---|---|---|---|---|
| Starting acid (g) | 5 | 5 | 5 | 5 |
| Alcohol volume (ml) | 25 | 25 | 25 | 25 |
| Acid catalyst (ml) | 1 (H2SO4) | 1 (H2SO4) | 1 (H2SO4) | 1 (H2SO4) |
| Reflux time | Until ester formation (TLC) | Until ester formation (TLC) | Until ester formation (TLC) | Until ester formation (TLC) |
| Ammonia treatment | Bubbling in methanol (25 ml) | Bubbling in methanol (25 ml) | Bubbling in methanol (25 ml) | Bubbling in methanol (25 ml) |
| Product yield (g) | 4.5–4.7 | 4.5–4.7 | 4.5–4.7 | 4.4–4.7 |
| HPLC Purity (%) | 98 | 98 | 97 | 95 |
| Melting point (°C) | 104–110 | 104–110 | 104–110 | 104–110 |
Data summarized from patent examples demonstrating consistent yields and high purity across different alcohols used in esterification.
Analytical Characterization
- HPLC Purity: Typically ranges from 95% to 98%, indicating high product purity.
- Melting Point: Consistently around 104–110°C for the amide hydrochloride.
- NMR Data:
- ^1H NMR (CDCl3) shows characteristic signals for CH2 groups (~3.0 ppm), the diphenylmethine proton (~5.18 ppm), and aromatic protons (7.1–7.3 ppm).
- ^13C NMR confirms the presence of carbonyl carbon (~172 ppm) and aromatic carbons (~128–140 ppm).
- IR Spectroscopy: Shows NH2 stretching (~3383 cm⁻¹) and amide carbonyl stretch (~1643 cm⁻¹).
These spectral data confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Esterification | 2-[(diphenylmethyl)thio]acetic acid + Alcohol + Acid catalyst (H2SO4/HCl/p-TSA) | Formation of ester intermediate | Ester with high purity confirmed by TLC |
| Amination | Ester + Ammonia gas (1.5–2 kg/cm²) | Conversion to amide | 2-[(diphenylmethyl)thio]acetamide, high yield (90–95%) |
| Salt formation | Amide + HCl in ethanol or water | Formation of hydrochloride salt | Crystalline hydrochloride salt with defined melting point |
Additional Research Findings
- Alternative synthesis involving direct substitution of diphenylmethanol with 2-mercaptoacetamide in trifluoroacetic acid yields related thioacetamide derivatives, though with lower yields (~17%) and requiring chromatographic purification.
- Hydrolysis of related amides or esters can also yield the acid or amine derivatives, with further treatment to obtain hydrochloride salts.
Q & A
Q. What is the standard synthetic route for 2-[(Diphenylmethyl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution between diphenylmethylamine and chloroacetic acid. A base (e.g., NaOH) is used to deprotonate the amine, promoting attack on the electrophilic carbon of chloroacetic acid. The hydrochloride salt is formed by adding HCl to the product. Key parameters for optimization include:
- Base concentration : Excess base ensures complete deprotonation but may lead to side reactions (e.g., hydrolysis of chloroacetic acid).
- Temperature : Room temperature minimizes side reactions, while higher temperatures (40–60°C) accelerate the reaction.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?
The hydrochloride salt increases aqueous solubility, facilitating use in cell-based studies or pharmacokinetic assays. Solubility can be quantified via UV-Vis spectroscopy in buffers (e.g., PBS at pH 7.4). Comparative studies with the free base form show a 3–5× solubility improvement in polar solvents .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical).
- NMR : and NMR confirm the presence of diphenylmethyl (δ 7.2–7.5 ppm) and acetic acid (δ 3.8–4.2 ppm) moieties.
- Mass spectrometry : ESI-MS ([M+H]+) validates molecular weight (e.g., calculated m/z 304.1 for CHNO·HCl) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. For example, kinetic resolution with vinyl acetate as an acyl donor yields >90% enantiomeric excess (ee) for the (R)-isomer. Computational docking studies predict enantiomer-specific binding to targets like GABA receptors .
Q. What strategies address contradictory data in biological activity studies (e.g., anti-inflammatory vs. neurotoxic effects)?
- Dose-response profiling : Use in vitro models (e.g., RAW 264.7 macrophages) to establish IC values for anti-inflammatory activity (e.g., TNF-α suppression) versus cytotoxicity (MTT assay).
- Metabolite analysis : LC-MS identifies metabolites that may explain neurotoxicity, such as oxidation products or reactive intermediates.
- Receptor binding assays : Radioligand competition studies (e.g., -GABA displacement) clarify target specificity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADME prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. For instance, adding a hydroxyl group reduces logP from 3.2 to 2.1, enhancing solubility.
- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Modifications at the diphenylmethyl group (e.g., fluorination) reduce clearance rates in silico .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) improve reproducibility. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Impurity profiling (e.g., diastereomer formation) requires rigorous QC via chiral HPLC at each scale-up stage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
